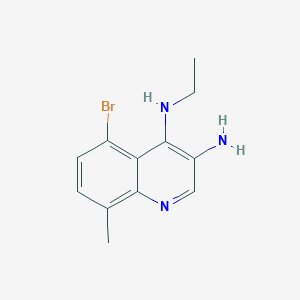
5-Bromo-N4-ethyl-8-methylquinoline-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N4-ethyl-8-methylquinoline-3,4-diamine is a chemical compound with the molecular formula C12H14BrN3 and a molecular weight of 280.16 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a bromine atom, an ethyl group, and a methyl group attached to a quinoline ring.
Vorbereitungsmethoden
The synthesis of 5-Bromo-N4-ethyl-8-methylquinoline-3,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the bromination of N4-ethyl-8-methylquinoline-3,4-diamine using bromine or a brominating agent under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
5-Bromo-N4-ethyl-8-methylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N4-ethyl-8-methylquinoline-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-N4-ethyl-8-methylquinoline-3,4-diamine involves its interaction with specific molecular targets. The bromine atom and the quinoline ring play crucial roles in binding to enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-N4-ethyl-8-methylquinoline-3,4-diamine can be compared with other similar compounds such as:
5-Bromo-N4-ethylquinoline-3,4-diamine: Lacks the methyl group, which may affect its reactivity and biological activity.
N4-ethyl-8-methylquinoline-3,4-diamine:
5-Bromo-8-methylquinoline-3,4-diamine: Lacks the ethyl group, which may alter its solubility and interaction with biological targets.
Eigenschaften
Molekularformel |
C12H14BrN3 |
|---|---|
Molekulargewicht |
280.16 g/mol |
IUPAC-Name |
5-bromo-4-N-ethyl-8-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C12H14BrN3/c1-3-15-12-9(14)6-16-11-7(2)4-5-8(13)10(11)12/h4-6H,3,14H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
AAFCDSNSUGYXOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C(C=NC2=C(C=CC(=C21)Br)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


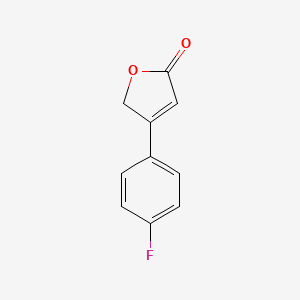
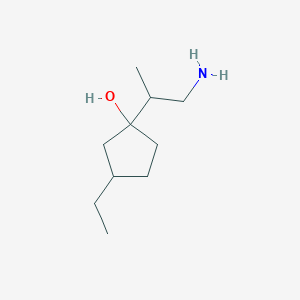

![tert-Butyl N-{[(2R,4r,6S)-2,6-dimethylpiperidin-4-yl]methyl}carbamate](/img/structure/B13202529.png)
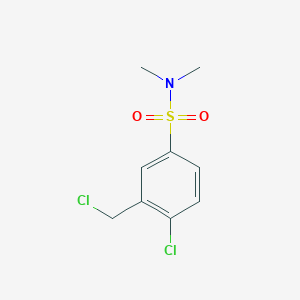
![Methyl 2-[4-(3-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13202544.png)
![7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13202548.png)
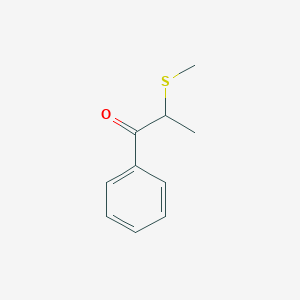
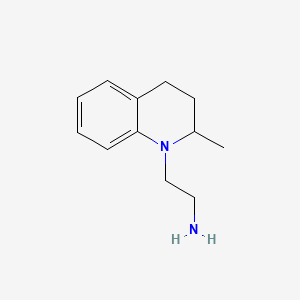
![4-[(Methylamino)methyl]-2-nitrophenol](/img/structure/B13202566.png)
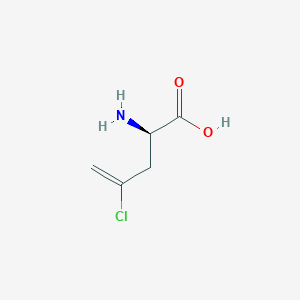
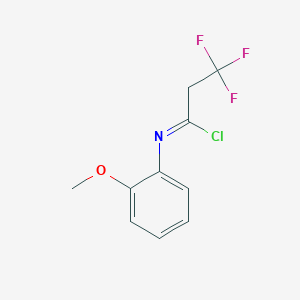
![2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13202584.png)

